2-(2-Chloroethyl)piperidine
Overview
Description
2-(2-Chloroethyl)piperidine is an organic compound with the chemical formula C7H14ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis as an intermediate and catalyst. It plays a significant role in the manufacture of synthetic drugs, dyes, and other chemicals .
Mechanism of Action
Target of Action
It is known that piperidine derivatives are often used in the synthesis of pharmaceuticals and play a role as intermediates and catalysts .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the development of optical dna biosensors for virus detection, suggesting an ability to interact with dna .
Result of Action
Piperidine and its derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Action Environment
Safety data sheets suggest that the compound should be stored in a sealed container, away from fire and sunlight, in a dry and ventilated place .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Piperidine derivatives are known to have varying effects at different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethyl)piperidine is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions. The product is then purified by extraction, crystallization, and further purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: It can undergo cyclization reactions to form various piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted piperidines.
Oxidation: Oxidized products may include piperidinones.
Reduction: Reduced products include piperidine derivatives with altered functional groups.
Scientific Research Applications
2-(2-Chloroethyl)piperidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine
- 4-(2-Chloroethyl)morpholine
- 2-Chloro-N,N-diethylethylamine
- N-(2-Chloroethyl)-morpholinium chloride
Uniqueness
2-(2-Chloroethyl)piperidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a reagent and catalyst in organic synthesis, along with its potential anticancer properties, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-chloroethyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRANIYPRMMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388506 | |
Record name | 2-(2-chloroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-62-5 | |
Record name | 2-(2-chloroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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